tert-butyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate
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Overview
Description
tert-Butyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and tert-butyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the corresponding alcohol.
Amination: The alcohol is then converted to the amine through a reductive amination process using an amine source such as ammonia or an amine derivative.
Esterification: Finally, the amine is esterified with tert-butyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
tert-Butyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3S)-3-amino-3-phenylpropanoate: Lacks the methoxy group, leading to different chemical and biological properties.
tert-Butyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate: The methoxy group is in a different position, affecting its reactivity and interactions.
tert-Butyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate: Contains a hydroxy group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
tert-Butyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological interactions
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)9-12(15)10-6-5-7-11(8-10)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1 |
InChI Key |
LLNGPROUJOITTR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC=C1)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
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